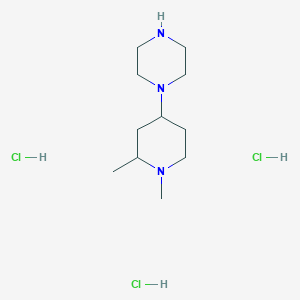

1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride is a versatile chemical compound that finds application in various scientific research areas. Its unique structure makes it an excellent candidate for drug development, polymer synthesis, and catalyst design, contributing to advancements in medicine and materials science. The molecular formula is C11H26Cl3N3 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique arrangement of atoms. The molecular formula is C11H26Cl3N3, with an average mass of 306.703 Da and a monoisotopic mass of 305.119232 Da .Applications De Recherche Scientifique

Chemistry and Material Science Applications

Synthesis and Characterization of Metal Complexes : Research by Manhas et al. (1992) focused on synthesizing copper(II) acetate complexes with saturated diheterocyclic bases, including piperazine and its derivatives. These complexes were characterized using physico-chemical and spectroscopic methods, revealing their antiferromagnetic properties and specific stoichiometries, which have implications in magnetic materials research and metal-organic frameworks (Manhas, Kaur, & Dhindsa, 1992).

Study on Charge-Transfer Complexes : Bazzi et al. (2008) explored the interactions between piperazine derivatives and various σ- and π-acceptors. This study highlighted the formation of charge-transfer complexes with distinct stoichiometries, contributing to the understanding of electronic interactions in donor-acceptor systems, which is crucial for developing novel electronic and photonic materials (Bazzi, AlQaradawi, Mostafa, & Nour, 2008).

X-ray, NMR, and DFT Studies on Piperazine Complexes : Dega-Szafran et al. (2006) conducted comprehensive studies on the crystal structure, hydrogen bonding, and spectroscopic properties of 1,4-dimethylpiperazine complexes. These findings are significant for the design and synthesis of new molecular structures with potential applications in drug delivery systems and molecular recognition (Dega-Szafran, Katrusiak, & Szafran, 2006).

Pharmacological and Biological Applications

Antimycobacterial Activity : Patel et al. (2011) synthesized novel s-triazine derivatives containing piperazine and piperidinyl groups, investigating their antimycobacterial activity against Mycobacterium tuberculosis. One compound demonstrated potency comparable to standard treatments, showcasing the potential for developing new antimycobacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2011).

Neuroprotective Drug Development : Research on dimethyl-carbamic acid derivatives, including piperazine analogs, highlighted their potential as multi-target therapeutic agents for neuroprotection in Alzheimer's disease treatment. These compounds exhibited acetylcholinesterase inhibition, antioxidant properties, and neuroprotection against toxicity, suggesting their utility in addressing complex neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Antibacterial and Biofilm Inhibition : Mekky and Sanad (2020) focused on synthesizing bis(pyrazole-benzofuran) hybrids with piperazine linkers, evaluating their antibacterial efficacy and biofilm inhibition capabilities. Some compounds showed superior activity against various bacterial strains, including MRSA and VRE, and potent biofilm inhibition, highlighting the potential for developing new antibacterial agents (Mekky & Sanad, 2020).

Propriétés

IUPAC Name |

1-(1,2-dimethylpiperidin-4-yl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.3ClH/c1-10-9-11(3-6-13(10)2)14-7-4-12-5-8-14;;;/h10-12H,3-9H2,1-2H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHHJWUJAAWOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide](/img/structure/B2976571.png)

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B2976573.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2976575.png)

![2-(2,4-dimethylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976579.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)

![ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2976587.png)

![1-[3,5-bis(trifluoromethyl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)

![5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976589.png)

![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)

![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)